N6-2-(4-Aminophenyl)ethyladenosine
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Overview
Description
N6-2-(4-Aminophenyl)ethyladenosine is a synthetic compound known for its potent activity as a non-selective agonist of the adenosine A3 receptor . This compound has a molecular formula of C18H22N6O4 and a molecular weight of 386.41 g/mol . It is structurally characterized by the presence of an adenosine moiety linked to a 2-(4-aminophenyl)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-2-(4-Aminophenyl)ethyladenosine typically involves the alkylation of adenosine with 2-(4-aminophenyl)ethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and methanol, with the reaction temperature maintained at room temperature or slightly elevated .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yield and purity, with additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N6-2-(4-Aminophenyl)ethyladenosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N6-2-(4-Aminophenyl)ethyladenosine has several scientific research applications:
Mechanism of Action
N6-2-(4-Aminophenyl)ethyladenosine exerts its effects by binding to adenosine A3 receptors, which are G protein-coupled receptors involved in various physiological processes . Upon binding, it activates intracellular signaling pathways, leading to the modulation of cyclic adenosine monophosphate (cAMP) levels and other downstream effects . This activation can result in various biological responses, including vasodilation, anti-inflammatory effects, and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
N6-Cyclopentyladenosine: Another adenosine receptor agonist with selectivity for A1 receptors.
N6-Benzyladenosine: Known for its activity at A2A receptors.
N6-(3-Iodobenzyl)adenosine: A selective A3 receptor agonist with higher potency.
Uniqueness
N6-2-(4-Aminophenyl)ethyladenosine is unique due to its non-selective agonist activity at adenosine A3 receptors, making it a valuable tool for studying receptor functions and potential therapeutic applications .
Properties
IUPAC Name |
2-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPOZVLRZZIEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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